methyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a fused triazolo-pyrimidine core, a sulfanyl acetamido linker, and a methyl benzoate terminal group. Its structure combines multiple pharmacophoric elements:
- Triazolo[4,3-a]pyrimidin-7-one: A bicyclic system with nitrogen-rich heteroatoms, often associated with kinase inhibition or antimicrobial activity.
- Methyl benzoate: A lipophilic ester group that may influence bioavailability and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-9-7-12(22)18-15-19-20-16(21(9)15)26-8-13(23)17-11-5-3-10(4-6-11)14(24)25-2/h3-7H,8H2,1-2H3,(H,17,23)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBHEBXMJLIABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the sulfanyl group and subsequent acetamido linkage. The final step involves esterification to form the methyl benzoate derivative. Common reagents include hydrazine, acetic anhydride, and methyl benzoate, with reaction conditions often requiring controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the desired substitution, often involving nucleophilic reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
Methyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core is known to bind to active sites, inhibiting enzyme activity and affecting cellular pathways.
Comparison with Similar Compounds
Structural Analogues with Fused Heterocyclic Cores
Triazolo-Triazin Derivatives
The compound 3-(1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]-1,2,4-triazin-8(7H)-yl)acetamide (Scheme 98, ) shares a triazolo-fused system but incorporates a triazinone ring instead of pyrimidinone. Key differences:
- Electronic profile: The triazinone ring introduces additional nitrogen atoms, increasing polarity but reducing membrane permeability compared to the pyrimidinone core.
- Synthetic route : Formed via condensation of pyrazole-carboxaldehydes with diamines, contrasting with the sulfur-based acetamido linkage in the target compound .
Thiazolo-Pyrimidine Derivatives
Methyl 5-(4-acetoxyphenyl)-2-(2-bromobenzylidine)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate () replaces the triazolo ring with a thiazolo system. Notable distinctions:
- Heteroatom arrangement : Sulfur in the thiazolo ring versus nitrogen in the triazolo system alters hydrogen-bonding capacity.
Benzo[d]imidazole Derivatives
Compounds like 2-(pyrazol-4-yl)benzo[d]imidazoles () feature a benzoimidazole core fused to pyrazole. These lack the triazolo-pyrimidine scaffold but retain nitrogen-rich aromaticity.
Substituent Effects and Functional Group Comparisons
Ester Groups
- Target compound : Methyl benzoate ester balances lipophilicity and metabolic stability.
- Patent analogue (tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate) : The tert-butyl ester increases steric hindrance, prolonging metabolic half-life but reducing aqueous solubility .
Sulfur-Containing Linkers
- Target compound: The sulfanyl acetamido group enables disulfide bond formation or metal chelation, unlike the cyano or carboxylate groups in compounds (e.g., 7a, 7b) .
Biological Activity
Methyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzoate (CAS Number: 891114-07-1) is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a triazolopyrimidine core, which is known for various biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.375 g/mol. The compound exhibits a unique arrangement that contributes to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₆O₃S |
| Molecular Weight | 358.375 g/mol |
| CAS Number | 891114-07-1 |
| IUPAC Name | Methyl 4-[2-(5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfanyl)acetamido]benzoate |
Anticancer Properties
Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to methyl 4-[2-(5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamido have shown promising results against various cancer cell lines. A study indicated that triazole derivatives exhibited cytotoxicity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), suggesting that modifications in the triazole structure can enhance their anticancer activity .
Antimicrobial Activity
Triazole compounds are also recognized for their broad-spectrum antimicrobial properties. Research has demonstrated that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For example, compounds derived from the triazole framework were tested against Mycobacterium tuberculosis and showed varying degrees of inhibition compared to standard drugs .
The proposed mechanism of action for methyl 4-[2-(5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamido involves interaction with specific molecular targets such as enzymes or receptors. The sulfanyl group may enhance binding affinity through additional interactions while the overall structure contributes to its solubility and bioavailability .
Study on Anticancer Activity
In a recent investigation published in Cancer Biology & Therapy, researchers screened a library of compounds for their efficacy against multicellular spheroids of cancer cells. Methyl 4-[2-(5-methyl-7-oxo)] demonstrated notable activity with an IC50 value indicating effective inhibition of cell proliferation .
Antimicrobial Screening
A comparative study assessed various triazole derivatives against common pathogens. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics like chloramphenicol . This highlights the potential for developing new antimicrobial agents based on the triazole scaffold.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves coupling a triazolopyrimidine-thiol derivative with a bromoacetamide-substituted benzoate ester. A key step is the nucleophilic substitution between the thiol group (from the triazolopyrimidine core) and α-bromoacetamide intermediates. For example, refluxing with formic acid (8 hours, 30 mL) is a common method to cyclize intermediates and form the triazolopyrimidine core, followed by purification via crystallization or column chromatography .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy (¹H and ¹³C) to confirm substituent connectivity and regiochemistry of the triazolopyrimidine ring.
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches, critical for verifying the acetamido linker and ester groups.
- Mass spectrometry (HRMS) for molecular weight validation .
Q. What initial biological assays are recommended for screening?
- Enzyme inhibition assays : Target kinases or inflammatory enzymes (e.g., COX-2) due to the triazolopyrimidine core’s known role in modulating enzymatic activity.
- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to evaluate antiproliferative effects.
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group during coupling.
- Temperature control : Maintain reflux temperatures (80–100°C) for cyclization steps to avoid side reactions.
- Catalyst use : Employ coupling agents like EDCI/HOBt for amide bond formation to reduce racemization .
Q. How to resolve discrepancies in biological activity data across studies?
- Structural analogs analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on the pyrimidine ring) using SAR studies. For example, ethyl substituents may enhance lipophilicity and membrane permeability .
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
Q. What computational methods predict the compound’s target interactions?
- Molecular docking : Use software like AutoDock Vina to model binding poses with kinases (e.g., EGFR or VEGFR2). Focus on hydrogen bonding between the acetamido group and catalytic residues.
- MD simulations : Assess binding stability over 100 ns trajectories to identify key hydrophobic interactions with the triazolopyrimidine core .
Q. How to evaluate stability under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. The ester group may hydrolyze under alkaline conditions.
- Thermal stability : Use TGA/DSC to determine decomposition temperatures and identify stable storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
